6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
N-arylation: The final step involves the N-arylation of the imidazo[1,2-a]pyridine core with 2-methylphenylamine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine: Lacks the N-(2-methylphenyl) substitution.
2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridine: Lacks the 6-methyl substitution.
6-methyl-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridine: Lacks the 5-methyl substitution on the furan ring.
Uniqueness
The uniqueness of 6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O/c1-13-8-11-18-22-19(17-10-9-15(3)24-17)20(23(18)12-13)21-16-7-5-4-6-14(16)2/h4-12,21H,1-3H3 |
InChI Key |
FHNIMWSKCJKIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(O4)C)C=C1 |
Origin of Product |
United States |
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